1,3,4-Oxadiazole Regioisomer Provides ~1 Log Unit Lower Lipophilicity and Superior ADME Profile Versus 1,2,4-Oxadiazole Matched Pair
The 1,3,4-oxadiazole ring in the target compound confers systematically lower lipophilicity compared to the 1,2,4-oxadiazole regioisomer. In a systematic matched molecular pair analysis (MMPA) of the AstraZeneca compound collection, 1,3,4-oxadiazole derivatives were more polar by approximately 1 log D unit than their 1,2,4-oxadiazole counterparts across the entire measurable range [1]. This difference is accompanied by improved metabolic stability in human liver microsomes (HLM), reduced hERG channel inhibition, and higher aqueous solubility, all favoring the 1,3,4-oxadiazole isomer [2]. For CYP enzymes, the more lipophilic 1,2,4-oxadiazole derivatives show more pronounced inhibitory potency, particularly for CYP3A4 and CYP1A2, which recognize lipophilic substrates and planar heterocycles respectively [3].
| Evidence Dimension | Lipophilicity (log D) of oxadiazole regioisomers |
|---|---|
| Target Compound Data | 1,3,4-Oxadiazole isomer: systematically ~1 log D unit lower (more polar) than 1,2,4-isomer |
| Comparator Or Baseline | 1,2,4-Oxadiazole matched pair: ~1 log D unit higher (more lipophilic) |
| Quantified Difference | ~1 log D unit (~10-fold difference in distribution coefficient); consistent across 25+ matched pairs spanning >3 log D range |
| Conditions | Matched molecular pair analysis of AstraZeneca compound collection; log D measured at pH 7.4 |
Why This Matters
For procurement in drug discovery programs, the 1,3,4-oxadiazole scaffold provides a predictable ~10-fold reduction in lipophilicity compared to the 1,2,4-isomer, which translates into documented advantages for metabolic stability, CYP inhibition, hERG safety, and solubility—critical parameters that directly influence lead optimization attrition rates.
- [1] ACS Publications. The Power of MMPA and a Teaching Lesson in Medicinal Chemistry. J Med Chem. 2012;55(5):1817-1830 (companion analysis). doi:10.1021/jm300123a View Source
- [2] Boström J, Hogner A, Llinàs A, Wellner E, Plowright AT. Oxadiazoles in Medicinal Chemistry. J Med Chem. 2012;55(5):1817-1830. doi:10.1021/jm2013248 View Source
- [3] Boström J et al. J Med Chem. 2012;55(5):1817-1830. Figure 11 and associated text: CYP inhibition comparison between 1,2,4- and 1,3,4-oxadiazole regioisomers. View Source
